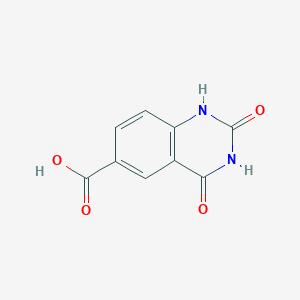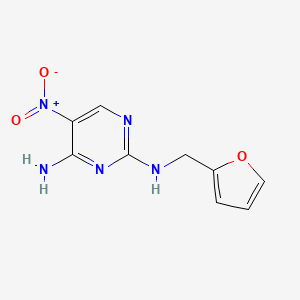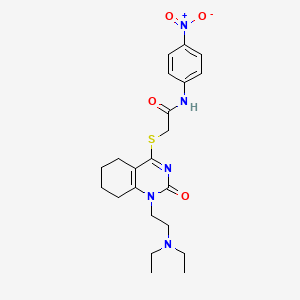![molecular formula C22H19FN4O B2773142 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105238-41-2](/img/structure/B2773142.png)
4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. They have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, has been reported. It has a molecular formula of C14H11FN4O and a molecular weight of 270.27 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For a similar compound, 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, it has been reported to have a molecular weight of 270.27 .Aplicaciones Científicas De Investigación
Synthesis and Analogs
The compound 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one belongs to a class of compounds that have been extensively studied for their synthesis and potential applications in medicinal chemistry. Research has shown that similar compounds, such as 4H-thieno[3,4-c]pyrazole derivatives, possess remarkable analgesic, anti-inflammatory, and antipyretic activities, suggesting a potential avenue for the development of new therapeutic agents (Menozzi et al., 1992). Furthermore, studies on asymmetric synthesis of atropisomeric pyrazinones, which are structurally related to pyrazolo[3,4-d]pyridazinones, provide insights into the synthesis of chiral compounds that could be relevant in drug discovery (Tulinsky et al., 1999).
Antimicrobial and Antitumor Activities
The research on pyrazolo and pyridazine derivatives has revealed significant antimicrobial and antitumor activities. Studies involving microwave-assisted synthesis of pyrazolopyridines indicated that these compounds exhibit antioxidant, antitumor, and antimicrobial activities, suggesting their potential in developing treatments for various diseases (El‐Borai et al., 2013). Additionally, novel fluoro-substituted benzo[b]pyrans, which share a common structural motif with pyrazolo[3,4-d]pyridazinones, demonstrated anti-lung cancer activity, highlighting the potential of these compounds in cancer therapy (Hammam et al., 2005).
Antiviral Applications
Research on various heterocyclic compounds, including pyrazolo[3,4-d]pyridazine derivatives, has also explored their antiviral applications. A review by De Clercq (2009) discusses different strategies and compounds in antiviral drug discovery, which could be relevant for understanding the potential antiviral applications of pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives (De Clercq, 2009).
Direcciones Futuras
Pyridazinone derivatives have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . Therefore, the study of new pyridazinone derivatives like “4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” could be a promising area of research in the future.
Propiedades
IUPAC Name |
4-cyclopropyl-1-(4-fluorophenyl)-6-(2-phenylethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c23-17-8-10-18(11-9-17)27-21-19(14-24-27)20(16-6-7-16)25-26(22(21)28)13-12-15-4-2-1-3-5-15/h1-5,8-11,14,16H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGYFNUFHLHAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)


![5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride](/img/structure/B2773069.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)


![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)
![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)
